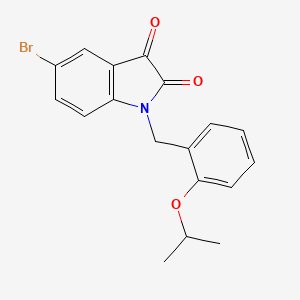
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom at the 5-position of the indoline ring, which can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione typically involves the following steps:
Oxidation: The final step involves the oxidation of the indoline ring to form the indoline-2,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione back to the corresponding indoline.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of more complex indole derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione has several scientific research applications:
作用機序
The mechanism of action of 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.
5-Bromo-2,3-dihydro-1H-indole-2,3-dione: Another indoline-2,3-dione derivative with a bromine atom at the 5-position.
Uniqueness
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is unique due to the presence of the 2-isopropoxybenzyl group, which can significantly influence its chemical reactivity and biological properties compared to other similar compounds .
生物活性
5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the indole derivative family, characterized by a bromine atom at the 5-position of the indole nucleus. This structural feature is crucial for its biological activity. The compound's molecular formula is C15H14BrN1O2.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 19.53 ± 1.05 | Moderate potency |
| A-549 (Lung) | 13.92 ± 1.21 | Moderate potency |
| Jurkat (Leukemia) | 30.1 | Significant inhibition |
The compound has been observed to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspases-3 and -9, alongside a decrease in anti-apoptotic Bcl-2 protein levels .
Case Study: Tumor Regression
In a study involving MMTV-Neu mice, the administration of this compound in combination with paclitaxel resulted in significant tumor regression in mammary gland tumors. This suggests potential therapeutic applications in breast cancer treatment .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .
3. Antiviral Activity
Preliminary studies indicate potential antiviral effects against specific viruses, although detailed mechanisms remain to be elucidated. The compound's ability to interfere with viral replication pathways is under investigation .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Inhibition of VEGFR-2 : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
- Modulation of Apoptotic Pathways : It influences apoptotic pathways by altering the expression levels of key proteins involved in cell survival and death.
特性
IUPAC Name |
5-bromo-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-11(2)23-16-6-4-3-5-12(16)10-20-15-8-7-13(19)9-14(15)17(21)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFOCVPTPKPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














